3,5-diamino-1H-pyrazole-4-carbonitrile

Descripción general

Descripción

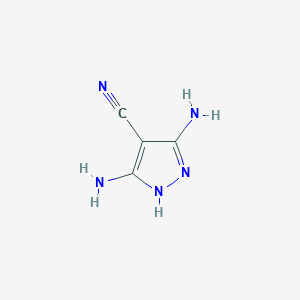

3,5-Diamino-1H-pyrazole-4-carbonitrile is a heterocyclic compound with the molecular formula C4H5N5. It is characterized by the presence of two amino groups at positions 3 and 5, a pyrazole ring, and a nitrile group at position 4.

Synthetic Routes and Reaction Conditions:

Cyclization of Hydrazine Derivatives: One common method involves the cyclization of hydrazine derivatives with nitriles.

Multi-component Reactions: Another approach involves multi-component reactions, such as the reaction of aromatic aldehydes, malononitrile, and phenylhydrazine derivatives.

Industrial Production Methods: Industrial production methods typically involve optimizing the above synthetic routes to achieve higher yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization .

Types of Reactions:

Substitution Reactions: this compound can undergo substitution reactions, particularly at the amino groups.

Cyclization Reactions: The compound can participate in cyclization reactions to form various heterocyclic compounds.

Common Reagents and Conditions:

Acyl Chlorides: Used in substitution reactions to form amides.

Aldehydes: Used in cyclization reactions to form heterocyclic compounds.

Basic Conditions: Often required for the initial cyclization of hydrazine derivatives.

Major Products:

Amides: Formed from substitution reactions with acyl chlorides.

Heterocyclic Compounds: Such as pyrazolo[3,4-d]pyrimidines, formed from cyclization reactions.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

3,5-Diamino-1H-pyrazole-4-carbonitrile has the molecular formula CHN and features a pyrazole ring with two amino groups at positions 3 and 5, and a nitrile group at position 4. Its molecular weight is approximately 165.20 g/mol. The compound is primarily encountered in solid form and requires careful handling due to its chemical properties.

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. It has been identified as a potent inhibitor of cyclin-dependent kinases (CDKs), specifically CDK2 and CDK9. Derivatives of this compound have shown the ability to induce apoptosis in cancer cell lines by interfering with cellular signaling pathways.

| Compound | Activity | Mechanism |

|---|---|---|

| This compound | CDK inhibition | Induces apoptosis via phosphorylation pathways |

| 4-Arylazo derivatives | Moderate potency against CDK2 | Competitive inhibition observed in enzyme kinetics studies |

In one study, the most effective derivative significantly reduced the proliferation of cancer cell lines by inducing cell cycle arrest and apoptosis through mechanisms involving the phosphorylation of retinoblastoma protein and RNA polymerase II .

Antimicrobial Activity

Additionally, this compound has demonstrated antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics.

Organic Synthesis Applications

This compound serves as a versatile intermediate in organic synthesis. It is utilized for synthesizing complex organic molecules through various reactions:

- Substitution Reactions : This compound can undergo substitution reactions with acyl chlorides to form amides.

- Cyclization Reactions : It can participate in cyclization reactions to yield various heterocyclic compounds such as pyrazolo[3,4-d]pyrimidines.

These synthetic routes are critical for developing new pharmaceuticals and agrochemicals .

Materials Science Applications

In materials science, this compound is explored for its potential use in creating novel materials with specific properties. For instance:

- Polymer Chemistry : The compound may be incorporated into polymer matrices to enhance thermal stability or mechanical strength.

- Nanotechnology : Its unique chemical structure allows for functionalization that could lead to applications in nanomaterials.

Case Studies

- Inhibition of Cyclin-dependent Kinases : A study reported that derivatives of 3,5-diamino-1H-pyrazole-4-carbonitrile were effective CDK inhibitors with potential applications in cancer therapy. The research involved enzyme kinetics studies confirming competitive inhibition against CDK2-cyclin E .

- Antimicrobial Screening : Another study evaluated the antimicrobial activity of various derivatives of this compound against common pathogens. Results indicated significant inhibitory effects on bacterial growth, suggesting its potential as an antimicrobial agent .

Mecanismo De Acción

The mechanism of action of 3,5-diamino-1H-pyrazole-4-carbonitrile depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its biological effects. For example, derivatives of this compound have been shown to inhibit certain enzymes involved in cancer cell proliferation . The exact pathways and molecular targets can vary depending on the specific derivative and its intended use.

Comparación Con Compuestos Similares

3,5-Diamino-4-cyano-1-methylpyrazole: Similar in structure but with a methyl group at position 1.

5-Amino-3-(cyanomethyl)-1H-pyrazole: Contains a cyanomethyl group instead of a nitrile group at position 4.

Uniqueness: 3,5-Diamino-1H-pyrazole-4-carbonitrile is unique due to the presence of both amino groups and a nitrile group on the pyrazole ring. This combination of functional groups provides it with distinct reactivity and versatility in synthetic applications .

Actividad Biológica

3,5-Diamino-1H-pyrazole-4-carbonitrile (CAS Number: 6844-58-2) is a nitrogen-rich organic compound belonging to the pyrazole family. This compound has garnered significant attention in pharmaceutical research due to its diverse biological activities, including potential applications in antimicrobial and anticancer therapies. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action.

Chemical Structure and Properties

The structure of this compound features a pyrazole ring with amino groups at the 3 and 5 positions and a carbonitrile group at the 4 position. Its molecular weight is approximately 165.20 g/mol. The compound is typically encountered in solid form and requires careful handling due to potential hazards associated with its chemical properties.

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. In one study, derivatives of this compound were identified as potent inhibitors of cyclin-dependent kinases (CDKs), particularly CDK2 and CDK9. The most effective derivative significantly reduced the proliferation of cancer cell lines by inducing cell cycle arrest and apoptosis through mechanisms involving the phosphorylation of retinoblastoma protein and RNA polymerase II .

Table 1: Summary of Anticancer Activities

| Compound | Activity | Mechanism |

|---|---|---|

| This compound | CDK inhibition | Induces apoptosis via phosphorylation pathways |

| 4-Arylazo derivatives | Moderate potency against CDK2 | Competitive inhibition observed in enzyme kinetics studies |

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. A series of pyrazole derivatives were synthesized and evaluated against Mycobacterium tuberculosis (M.tb), demonstrating significant antimycobacterial activity with IC50 values comparable to standard treatments like Rifampicin . The structure-activity relationship (SAR) studies suggest that modifications at specific positions on the pyrazole ring can enhance its bioactivity.

Table 2: Antimicrobial Activity Against M.tb

| Compound | IC50 (μM) | Standard |

|---|---|---|

| This compound | 12.5 ± 0.61 | Rifampicin (0.8 ± 0.70) |

| Various derivatives | Varies based on structure | N/A |

Anti-biofilm Activity

Recent studies have identified this compound derivatives as potential anti-biofilm agents against Pseudomonas aeruginosa. These compounds were shown to significantly reduce cyclic di-GMP levels, a key signaling molecule in biofilm formation, thereby inhibiting biofilm development by more than 70% .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound acts as a competitive inhibitor for several kinases, disrupting their normal function and leading to downstream effects that inhibit cell proliferation.

- Biofilm Disruption : By reducing cyclic di-GMP levels, it interferes with bacterial signaling pathways essential for biofilm formation.

- Induction of Apoptosis : The activation of tumor suppressor proteins such as p53 indicates a mechanism by which these compounds can induce programmed cell death in cancer cells.

Case Studies

A notable case study involved the synthesis and evaluation of various analogs of this compound. Researchers conducted extensive SAR studies leading to the identification of more potent derivatives with enhanced selectivity towards specific CDKs. Functional assays demonstrated that these compounds could effectively inhibit tumor growth in vivo models .

Propiedades

IUPAC Name |

3,5-diamino-1H-pyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N5/c5-1-2-3(6)8-9-4(2)7/h(H5,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKASYLSHAZSEEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C1=C(NN=C1N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00557327 | |

| Record name | 3,5-Diamino-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00557327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6844-58-2 | |

| Record name | 3,5-Diamino-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00557327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.